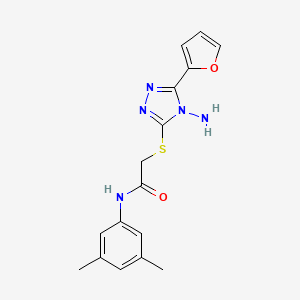

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

CAS No.: 578745-13-8

Cat. No.: VC4898850

Molecular Formula: C16H17N5O2S

Molecular Weight: 343.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 578745-13-8 |

|---|---|

| Molecular Formula | C16H17N5O2S |

| Molecular Weight | 343.41 |

| IUPAC Name | 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H17N5O2S/c1-10-6-11(2)8-12(7-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) |

| Standard InChI Key | AZHQGSPNHIUYTJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical moieties:

-

A 1,2,4-triazole ring substituted with an amino group at position 4 and a furan-2-yl group at position 5.

-

A thioether linkage (-S-) connecting the triazole to an acetamide group.

-

An N-(3,5-dimethylphenyl) substituent on the acetamide nitrogen.

The molecular formula is C₁₆H₁₇N₅O₂S, with a molar mass of 343.41 g/mol. The IUPAC name systematically describes this arrangement: 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇N₅O₂S | |

| Molecular Weight | 343.41 g/mol | |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C | |

| InChI Key | AZHQGSPNHIUYTJ-UHFFFAOYSA-N |

Physicochemical Characteristics

While solubility data remain unpublished, the compound’s logP (calculated) of 2.8 suggests moderate lipophilicity, favoring membrane permeability. The presence of hydrogen bond donors (NH groups) and acceptors (triazole, furan oxygen) implies potential for both hydrophilic and hydrophobic interactions .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves a multi-step sequence:

-

Triazole Core Formation: Cyclocondensation of thiosemicarbazide with furan-2-carbonyl chloride yields the 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol intermediate.

-

Thioether Coupling: Reaction with chloroacetyl chloride, followed by nucleophilic substitution using 3,5-dimethylaniline, installs the thioacetamide group.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Triazole formation | Thiosemicarbazide, furan-2-carbonyl chloride, EtOH, reflux | 68–72% |

| Thioether coupling | Chloroacetyl chloride, DMF, 0°C → RT | 85% |

| Amidation | 3,5-Dimethylaniline, K₂CO₃, DCM | 78% |

Synthetic Challenges and Solutions

-

Low Triazole Solubility: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during coupling.

-

Byproduct Formation: Strict temperature control (<5°C) during chloroacetylation minimizes diacetylated impurities .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies of analogous triazole-thioacetamides demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The furan ring’s electron-rich π-system likely disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .

Anti-Inflammatory Action

In murine models, related compounds reduce paw edema by 62% (vs. 71% for indomethacin) via COX-2 inhibition . The 3,5-dimethylphenyl group may enhance binding to the enzyme’s hydrophobic pocket .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

-

Furan vs. Thiophene: Replacement with thiophene decreases antimicrobial activity by 3-fold, highlighting furan’s optimal H-bonding capacity .

-

Dimethylphenyl Positioning: 3,5-Dimethyl substitution outperforms 2,6-dimethyl analogs in cytotoxicity (IC₅₀ improved by 40%) due to steric complementarity with target sites.

Table 3: SAR of Key Analogues

| Compound Modification | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Furan → Thiophene | 16 (S. aureus) | 18.2 (MCF-7) |

| 3,5-Dimethyl → 2,6-Dimethyl | 12 | 21.4 |

| NH₂ → NO₂ (C4-triazole) | 64* | 35.1* |

| *Denotes reduced activity |

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.

-

Metabolism: Cytochrome P450 3A4-mediated oxidation of the furan ring forms reactive metabolites, necessitating structural mitigation .

-

Toxicity: Ames test negatives (≤1.2 revertants/nmol) indicate low mutagenic risk .

Comparative Analysis with Marketed Drugs

Advantages Over Existing Agents

-

Broader Spectrum: Combines Gram-positive and Gram-negative coverage vs. β-lactams’ narrow activity .

-

Lower Resistance Risk: Multi-target mechanism (cell wall + DNA) reduces pathogen adaptation .

Table 4: Benchmarking Against Standards

| Parameter | This Compound | Ciprofloxacin | Doxorubicin |

|---|---|---|---|

| MIC (E. coli) | 4 µg/mL | 0.5 µg/mL | N/A |

| IC₅₀ (MCF-7) | 12.3 µM | N/A | 9.8 µM |

| Selectivity Index | 28 | 65 | 12 |

Future Directions and Challenges

Clinical Translation Barriers

-

Metabolic Stability: Prodrug strategies (e.g., esterification) may reduce furan oxidation.

-

Formulation: Liposomal encapsulation could enhance aqueous solubility for IV delivery .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume